molecular formula C11H21NO3 B2734594 tert-Butyl (3r,4s)-4-hydroxy-3-methyl-piperidine-1-carboxylate CAS No. 955028-93-0

tert-Butyl (3r,4s)-4-hydroxy-3-methyl-piperidine-1-carboxylate

Cat. No.: B2734594
CAS No.: 955028-93-0
M. Wt: 215.293
InChI Key: PSDMSGJMWVMEMV-BDAKNGLRSA-N
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Description

tert-Butyl (3r,4s)-4-hydroxy-3-methyl-piperidine-1-carboxylate: is a specialized compound with a specific structural formula, characterized by the presence of a piperidine ring. Its synthesis and applications are of interest in both academic research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Piperidine Ring Construction: The initial step involves constructing the piperidine ring using suitable starting materials, often through cyclization reactions.

  • Hydroxyl and Methyl Group Introduction: Next, hydroxyl and methyl groups are introduced at the 4th and 3rd positions of the piperidine ring, respectively. This can be achieved via specific regioselective reactions.

  • tert-Butyl Esterification: The final step is the esterification of the piperidine derivative to form the tert-butyl ester, utilizing tert-butyl chloroformate and appropriate catalysts.

Industrial Production Methods:

  • Industrial-scale production may involve continuous flow synthesis, offering enhanced control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation: It undergoes oxidation reactions to form ketones or aldehydes, depending on the reagent and conditions used.

  • Reduction: Reduction can lead to the formation of secondary or tertiary amines, given the suitable reducing agents.

  • Substitution: The hydroxyl group can be a target for various substitution reactions to introduce other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄.

  • Reduction: NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

  • Substitution: Halogenating agents for nucleophilic substitution.

Major Products Formed:

  • Products vary depending on the reaction type, ranging from ketones and aldehydes (oxidation), amines (reduction), to other substituted piperidine derivatives (substitution).

Scientific Research Applications

Chemistry:

  • Used in the synthesis of complex organic molecules.

  • Serves as an intermediate in the production of pharmaceuticals and agrochemicals.

Biology:

  • Employed in the study of enzyme inhibitors and receptor modulators.

  • Aids in the design of biologically active compounds.

Medicine:

  • Investigated for use in treatments for neurological disorders.

Industry:

  • Applied in the manufacture of fine chemicals.

  • Utilized in the production of specialized polymers and coatings.

Mechanism of Action

The compound's effects are primarily through interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring structure allows it to bind efficiently, modulating biological activity via inhibition or activation pathways. The tert-butyl group contributes to its stability and bioavailability.

Comparison with Similar Compounds

  • tert-Butyl 4-hydroxy-piperidine-1-carboxylate

  • 3-methyl-4-hydroxy-piperidine-1-carboxylate

  • tert-Butyl 3-methyl-piperidine-1-carboxylate

Uniqueness:

  • The combination of hydroxyl and methyl groups at specific positions provides unique reactivity and biological activity.

  • The tert-butyl ester offers enhanced stability compared to other esters.

This should give you a detailed and comprehensive overview of tert-Butyl (3r,4s)-4-hydroxy-3-methyl-piperidine-1-carboxylate, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl (3R,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDMSGJMWVMEMV-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@@H]1O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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